3-Nitrophenyl morpholine-4-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

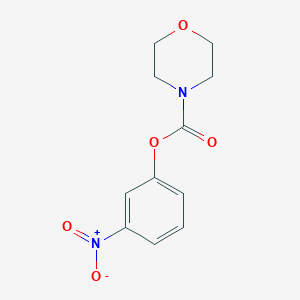

3-Nitrophenyl morpholine-4-carboxylate is an organic compound that features a nitrophenyl group attached to a morpholine ring via a carboxylate linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-nitrophenyl morpholine-4-carboxylate typically involves the reaction of 3-nitrophenol with morpholine-4-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include an inert atmosphere and a solvent like dichloromethane to ensure the purity and yield of the product .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and optimized reaction conditions can lead to higher yields and reduced production costs.

Types of Reactions:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The nitro group can also participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic aqueous solutions.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Hydrolysis: 3-nitrophenol and morpholine-4-carboxylic acid.

Reduction: 3-aminophenyl morpholine-4-carboxylate.

Substitution: Various substituted phenyl morpholine-4-carboxylates depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-Nitrophenyl morpholine-4-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-nitrophenyl morpholine-4-carboxylate largely depends on the specific reactions it undergoes. For instance, during hydrolysis, the ester bond is cleaved by water molecules, facilitated by either acidic or basic conditions. In reduction reactions, the nitro group is converted to an amino group through the transfer of electrons from the reducing agent to the nitro group.

Vergleich Mit ähnlichen Verbindungen

- 4-Nitrophenyl morpholine-4-carboxylate

- 2-Nitrophenyl morpholine-4-carboxylate

- 3-Nitrophenyl morpholine-3-carboxylate

Comparison: 3-Nitrophenyl morpholine-4-carboxylate is unique due to the position of the nitro group on the phenyl ring and the carboxylate linkage to the morpholine ring. This specific structure can influence its reactivity and the types of reactions it undergoes compared to its isomers and analogs .

Biologische Aktivität

3-Nitrophenyl morpholine-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

- Molecular Formula : C10H10N2O4

- Molar Mass : Approximately 218.20 g/mol

The structure includes a morpholine ring, which is a six-membered ring containing one nitrogen atom, and a nitrophenyl group that enhances its electronic properties.

Research indicates that this compound may act as an inhibitor in various biochemical pathways. Its mechanism of action is thought to involve:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase (AChE), leading to increased levels of acetylcholine in synaptic clefts. This can enhance cholinergic transmission, which is crucial in various neurological processes .

- Interaction with Biological Targets : Ongoing studies are focusing on identifying specific interactions with biological targets, which could elucidate its pharmacological profile. Preliminary data suggest potential interactions with receptors involved in neurotransmission and metabolic regulation .

In Vitro Studies

Several in vitro studies have highlighted the biological activity of this compound:

- Cholinesterase Inhibition : In studies assessing the inhibitory effects on AChE, compounds structurally similar to this compound demonstrated significant inhibition with IC50 values indicating potent activity against cholinesterases .

- Cell Viability Assays : Cell viability assays conducted on neuronal cell lines showed that this compound could modulate cell survival pathways, suggesting potential neuroprotective effects.

In Vivo Studies

Research involving animal models has provided insights into the pharmacokinetics and therapeutic potential of the compound:

- Neuroprotective Effects : In rodent models, administration of this compound resulted in improved outcomes in models of neurodegenerative diseases, possibly through mechanisms involving AChE inhibition and enhancement of cholinergic signaling .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with related compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Tert-butyl (S)-2-(4-nitrophenyl)morpholine-4-carboxylate | C12H15N2O4 | Potential differences in stereochemistry affecting activity |

| Tert-butyl 2-(3-nitrophenyl)morpholine-4-carboxylate | C12H15N2O4 | Different nitro position may alter properties |

| Metrifonate | C9H11N2O5S | Known irreversible AChE inhibitor |

This table highlights how variations in substituents and stereochemistry can impact biological activity.

Eigenschaften

IUPAC Name |

(3-nitrophenyl) morpholine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O5/c14-11(12-4-6-17-7-5-12)18-10-3-1-2-9(8-10)13(15)16/h1-3,8H,4-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXQYQNRJZSNTOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)OC2=CC=CC(=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.